![molecular formula C10H15NO4S B6318618 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% CAS No. 39031-11-3](/img/structure/B6318618.png)

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” is a chemical compound with the molecular formula C10H15NO4S . It has an average mass of 245.295 Da and a monoisotopic mass of 245.072174 Da .

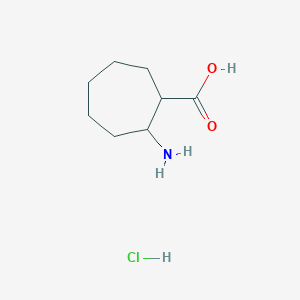

Molecular Structure Analysis

The molecular structure of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” consists of a propanediol backbone with a 4-(methylsulfonyl)phenyl group and an amino group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” include a molecular weight of 245.3 .Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound is related to the thiazole ring, which has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Properties

Thiazole derivatives, which this compound is related to, have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal Properties

Research has shown that thiazole derivatives can have antimicrobial and antifungal properties . This means they could potentially be used in the development of new antibiotics or antifungal medications.

Antiviral Properties

Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.

Diuretic Properties

Thiazole derivatives have been found to have diuretic properties . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium then takes water with it from your blood.

Anticonvulsant Properties

Thiazole derivatives have been found to have anticonvulsant properties . This could make them useful in the treatment of conditions characterized by seizures, such as epilepsy.

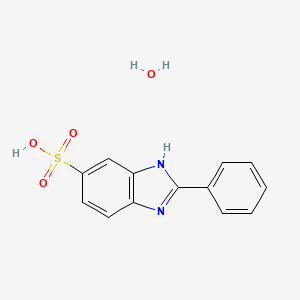

Cyclooxygenase-2 Inhibitor

A series of benzimidazole derivatives, wherein the 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position, were designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . This could make them useful in the treatment of inflammation and pain.

Direcciones Futuras

The future directions for “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” could involve further studies on its synthesis, reactivity, and potential biological activities. Given the interest in related compounds as COX-2 inhibitors , it may be worthwhile to investigate this compound for similar activities.

Mecanismo De Acción

Target of Action

The compound 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, also known as UNII-NKG5LA5O5L, primarily targets the muscarinic acetylcholine receptor , particularly the M3 subtype . This receptor is abundant in the airway smooth muscle and plays a crucial role in controlling airway maintenance .

Mode of Action

UNII-NKG5LA5O5L is a long-acting muscarinic antagonist . It inhibits the binding of acetylcholine to the M3 muscarinic receptor, thereby preventing bronchoconstriction . This results in the opening up of the airways, providing relief from symptoms of chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The primary biochemical pathway affected by UNII-NKG5LA5O5L is the parasympathetic nervous system in the airways . By blocking the M3 muscarinic receptor, this compound inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . This leads to bronchodilation, improving airflow in patients with COPD .

Pharmacokinetics

As a long-acting muscarinic antagonist, it is expected to have a prolonged duration of action .

Result of Action

The primary result of UNII-NKG5LA5O5L’s action is the relief of airflow obstruction in patients with COPD . By inhibiting bronchoconstriction, it improves airflow and reduces symptoms such as shortness of breath and cough .

Propiedades

IUPAC Name |

2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZEFCFQFQJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866200 |

Source

|

| Record name | 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |

CAS RN |

39031-11-3 |

Source

|

| Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)

![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)

![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)